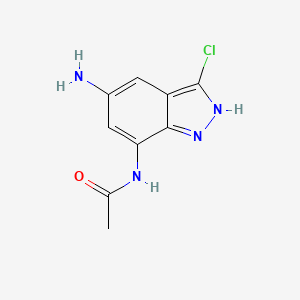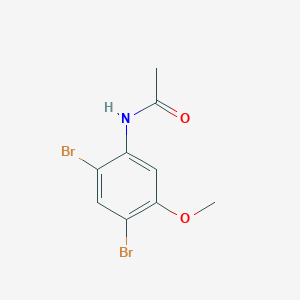![molecular formula C21H17ClN2O3 B13991693 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid CAS No. 835622-94-1](/img/structure/B13991693.png)
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C21H17ClN2O3 and a molecular weight of 380.824 g/mol . This compound is known for its complex structure, which includes an aminoanilino group, a chlorobenzoyl group, and a methylbenzoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminoaniline to form an intermediate product. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid can be compared with other similar compounds, such as:
4-(2-Aminoanilino)-2-chlorobenzoyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methylbenzoic acid derivatives: These compounds have a similar benzoic acid moiety but differ in their functional groups, affecting their reactivity and applications.
Properties
CAS No. |
835622-94-1 |
|---|---|
Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-[4-(2-aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C21H17ClN2O3/c1-12-6-7-13(21(26)27)10-16(12)20(25)15-9-8-14(11-17(15)22)24-19-5-3-2-4-18(19)23/h2-11,24H,23H2,1H3,(H,26,27) |
InChI Key |
GBAXOMCRKHLZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=CC=C3N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


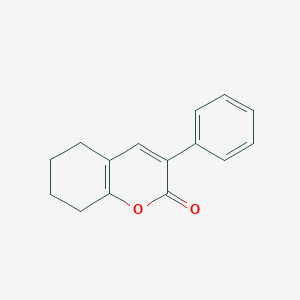

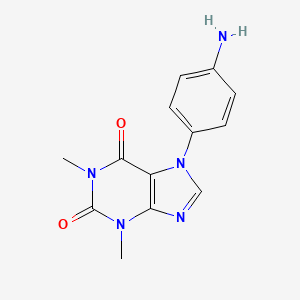
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
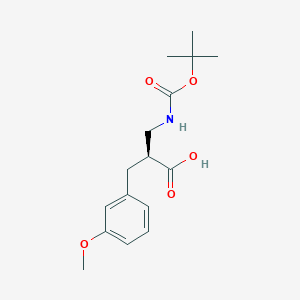

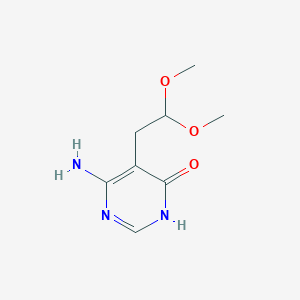
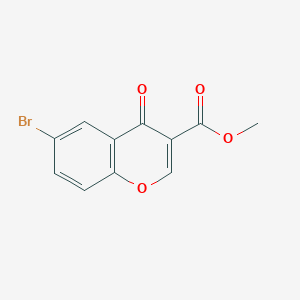

![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
